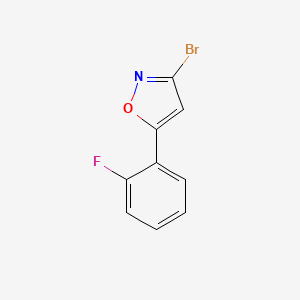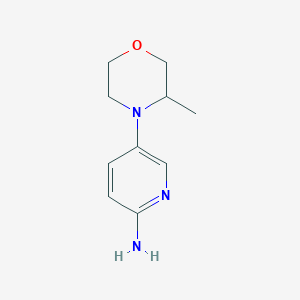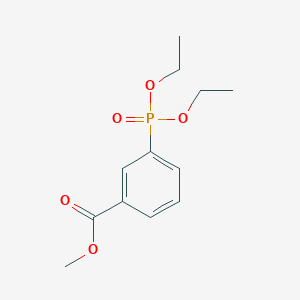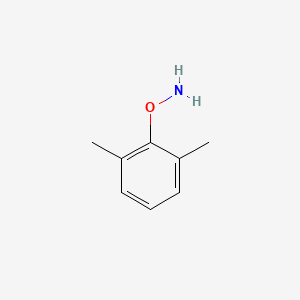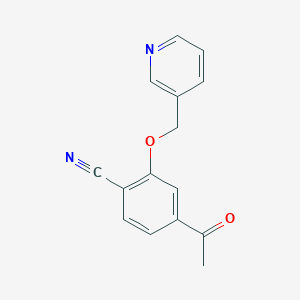
4-Acetyl-2-(3-pyridylmethoxy)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetyl-2-(3-pyridylmethoxy)benzonitrile is an organic compound with a complex structure that includes both aromatic and nitrile functional groups
準備方法
The synthesis of 4-Acetyl-2-(3-pyridylmethoxy)benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 4-acetylbenzonitrile with 3-pyridylmethanol under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency. These methods ensure the production of high-purity this compound suitable for various applications.
化学反応の分析
4-Acetyl-2-(3-pyridylmethoxy)benzonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
4-Acetyl-2-(3-pyridylmethoxy)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of biochemical pathways.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials
作用機序
The mechanism by which 4-Acetyl-2-(3-pyridylmethoxy)benzonitrile exerts its effects is related to its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
4-Acetyl-2-(3-pyridylmethoxy)benzonitrile can be compared with other similar compounds, such as:
4-Acetylbenzonitrile: Lacks the pyridylmethoxy group, resulting in different chemical properties and applications.
2-(3-Pyridylmethoxy)benzonitrile:
4-Cyanoacetophenone: Similar structure but with different functional groups, leading to distinct chemical behavior
These comparisons highlight the unique features of this compound, such as its specific functional groups that confer unique reactivity and applications.
特性
分子式 |
C15H12N2O2 |
|---|---|
分子量 |
252.27 g/mol |
IUPAC名 |
4-acetyl-2-(pyridin-3-ylmethoxy)benzonitrile |
InChI |
InChI=1S/C15H12N2O2/c1-11(18)13-4-5-14(8-16)15(7-13)19-10-12-3-2-6-17-9-12/h2-7,9H,10H2,1H3 |
InChIキー |
GQNWRMCTVZISFB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=C(C=C1)C#N)OCC2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


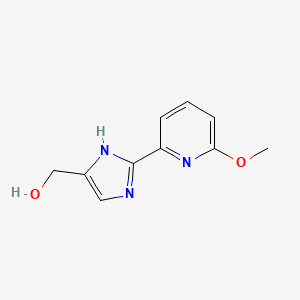
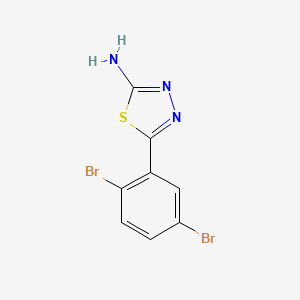

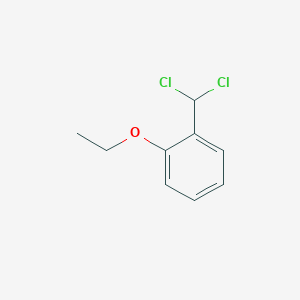


![3-Acetyl-6-iodoimidazo[1,2-a]pyridine](/img/structure/B13690052.png)
![Methyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13690053.png)
